molecular formula C14H13BrO B1528932 1-[(Benzyloxy)methyl]-2-bromobenzene CAS No. 81395-28-0

1-[(Benzyloxy)methyl]-2-bromobenzene

Cat. No.: B1528932
CAS No.: 81395-28-0
M. Wt: 277.16 g/mol
InChI Key: VOHVUWKSNPWPQB-UHFFFAOYSA-N
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Description

1-[(Benzyloxy)methyl]-2-bromobenzene is a high-value aromatic building block designed for advanced organic synthesis and pharmaceutical research. This compound features a bromine atom and a benzyloxymethyl group on a benzene ring, making it a versatile intermediate for constructing complex molecules. Its primary research application lies in metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, where the bromine atom serves as an excellent leaving group for carbon-carbon bond formation . The orthogonal reactivity of the bromoaryl group and the ether functionality allows for sequential and selective modifications, enabling researchers to build molecular complexity in a controlled manner. The benzyloxymethyl group can act as a robust protecting group for alcohols or be further functionalized, adding to the compound's utility in multi-step synthetic routes. As a specialty intermediate, it is particularly relevant in the development of novel active pharmaceutical ingredients (APIs) and functional materials . This product is strictly for research purposes and is classified as For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use. Researchers should handle this compound with appropriate safety precautions, including the use of personal protective equipment, as it may be harmful if swallowed, cause skin irritation, or serious eye irritation . The typical appearance of this compound is a liquid, and it is recommended to be stored sealed in a dry environment at room temperature .

Properties

IUPAC Name

1-bromo-2-(phenylmethoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO/c15-14-9-5-4-8-13(14)11-16-10-12-6-2-1-3-7-12/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHVUWKSNPWPQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40720174
Record name 1-[(Benzyloxy)methyl]-2-bromobenzene
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URL https://comptox.epa.gov/dashboard/DTXSID40720174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81395-28-0
Record name 1-Bromo-2-[(phenylmethoxy)methyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81395-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(Benzyloxy)methyl]-2-bromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40720174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-[(Benzyloxy)methyl]-2-bromobenzene, a compound with the molecular formula C14H13BrO, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H13BrO
  • CAS Number : 81395-28-0
  • IUPAC Name : 1-[(benzyloxy)methyl]-2-bromobenzene

The compound features a bromine atom at the ortho position relative to a benzyloxy group, which may influence its interaction with biological targets.

The biological activity of 1-[(Benzyloxy)methyl]-2-bromobenzene is primarily attributed to its ability to interact with various biomolecules. The benzyloxy moiety can facilitate binding to enzymes and receptors, potentially modulating their activity.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, similar to other benzyloxy-substituted phenolic compounds.
  • Receptor Interaction : It may interact with neurotransmitter receptors, influencing pathways related to mood and cognition.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, benzyloxy compounds have shown efficacy against antibiotic-resistant bacteria by disrupting microbial membrane integrity.

Inhibition of Human Monoamine Oxidases (hMAOs)

A study evaluated benzyloxy-substituted chalcones against human monoamine oxidases (hMAOs). While 1-[(Benzyloxy)methyl]-2-bromobenzene itself was not directly tested, related compounds demonstrated significant inhibition of hMAO-B, suggesting potential neuroprotective effects .

Study on Chalcones

A series of chalcones containing benzyloxy groups were synthesized and tested for their inhibitory effects on hMAOs. Notably:

  • Compound B10 showed an IC50 value of 0.067 μM against hMAO-B.
  • The study highlighted the importance of the benzyloxy substituent in enhancing inhibitory potency .

Antiparasitic Activity

In agricultural studies, derivatives of benzyloxy compounds were tested for their acaricidal action against pests like Tetranychus urticae. The results demonstrated effective control over pest populations, indicating potential applications in pest management .

Data Table: Biological Activities of Related Compounds

Compound NameTargetIC50/ActivityReference
1-Bromo-2-(benzyloxy)methylbenzenehMAO-BIC50 = 0.067 μM
Benzyldodecyldimethylammonium ChlorideAntimicrobial (MRSA)Effective at low concentrations
Chalcone B10hMAO-BIC50 = 0.067 μM
Benzyloxy-substituted derivativesAcaricidal (Tetranychus urticae)Good efficacy

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
1-[(Benzyloxy)methyl]-2-bromobenzene Br (2), -CH₂-O-CH₂C₆H₅ (1) C₁₄H₁₃BrO 277.16 High reactivity in cross-coupling; intermediate in drug synthesis
2-(Benzyloxy)-1-bromo-3-nitrobenzene Br (1), -O-CH₂C₆H₅ (2), NO₂ (3) C₁₃H₁₀BrNO₃ 308.13 Electron-withdrawing NO₂ enhances electrophilic substitution at meta; used in explosives research
1-Bromo-2-((4-fluorobenzyl)oxy)benzene Br (1), -O-CH₂C₆H₄F (2) C₁₃H₁₀BrFO 281.12 Fluorine increases electronegativity; stabilizes intermediates in fluorinated drug synthesis
1-Bromo-4-methoxy-2-phenylmethoxybenzene Br (1), -OCH₃ (4), -O-CH₂C₆H₅ (2) C₁₄H₁₃BrO₂ 293.16 Methoxy group improves solubility; used in liquid crystal precursors
1-(3-Bromopropoxy)-2-bromobenzene Br (1), -O-(CH₂)₃Br (2) C₉H₁₀Br₂O 293.98 Dual Br sites enable bifunctional reactivity; applied in polymer crosslinking

Key Comparative Analysis

Electronic Effects :

  • The benzyloxymethyl group in 1-[(Benzyloxy)methyl]-2-bromobenzene is electron-donating, activating the benzene ring toward electrophilic substitution. In contrast, the nitro group in 2-(Benzyloxy)-1-bromo-3-nitrobenzene deactivates the ring, directing reactivity to specific positions .
  • Fluorine in 1-Bromo-2-((4-fluorobenzyl)oxy)benzene introduces strong inductive effects, increasing stability against oxidation .

Steric Hindrance :

  • The benzyloxymethyl group introduces moderate steric bulk, which can hinder reactions at the ortho position. Comparatively, 1-(3-Bromopropoxy)-2-bromobenzene has a flexible propoxy chain, reducing steric constraints .

Reactivity in Cross-Coupling :

  • 1-[(Benzyloxy)methyl]-2-bromobenzene undergoes efficient Suzuki-Miyaura couplings due to the accessibility of the bromine atom. In contrast, 1-Bromo-4-methoxy-2-phenylmethoxybenzene requires harsher conditions due to electron-donating methoxy and benzyloxy groups .

Applications :

  • Nitro- and fluorine-containing analogs are preferred in agrochemical and pharmaceutical synthesis for their electron-modulating properties .
  • The bifunctional 1-(3-Bromopropoxy)-2-bromobenzene is utilized in polymer chemistry as a crosslinker .

Preparation Methods

Benzylation Step

The benzylation of hydroxy-substituted benzenes is typically achieved by reacting the phenolic hydroxyl group with benzyl halides (e.g., benzyl chloride or benzyl bromide) in the presence of a base.

Typical Reaction Conditions:

Parameter Conditions
Starting Material 2-hydroxybenzyl derivatives or 2-hydroxybenzaldehyde
Benzylating Agent Benzyl chloride or benzyl bromide
Base Potassium carbonate (K2CO3) or sodium hydride
Solvent Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetone
Temperature Room temperature to 60°C
Reaction Time 2 to 6 hours

Mechanism:

The base deprotonates the phenol to generate the phenolate ion, which then undergoes nucleophilic substitution with the benzyl halide to form the benzyloxy group.

Example:

  • Potassium carbonate and benzyl bromide in DMF at room temperature for 3 hours yielded 1-(benzyloxy)-2-methyl-3-nitrobenzene in quantitative yield, demonstrating the efficiency of this approach for similar benzyloxy derivatives.

Bromination Step

The selective bromination of the aromatic ring at the ortho position relative to the benzyloxy substituent is critical for obtaining 1-[(Benzyloxy)methyl]-2-bromobenzene.

Typical Brominating Agents:

  • Molecular bromine (Br2)
  • N-Bromosuccinimide (NBS)
  • Other bromine sources in the presence of catalysts

Catalysts and Conditions:

  • Lewis acids such as iron(III) bromide (FeBr3) or aluminum chloride (AlCl3)
  • Acid catalysts to enhance electrophilicity
  • Organic solvents like chloroform, carbon tetrachloride, or dichloromethane
  • Temperature control, often room temperature to mild heating (25–60°C)

Reaction Overview:

Parameter Conditions
Substrate 1-(Benzyloxy)methylbenzene or related derivatives
Brominating Agent NBS or Br2
Catalyst FeBr3, AlCl3, or acid catalyst
Solvent Chloroform, carbon tetrachloride, or dichloromethane
Temperature 20°C to 60°C
Reaction Time 1 to 4 hours

Mechanistic Insight:

The bromine electrophile attacks the activated aromatic ring ortho to the electron-donating benzyloxy group, leading to regioselective substitution.

Integrated Synthetic Route from Patent Literature

A patented process for related compounds (methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate) outlines a similar approach that can be adapted for 1-[(Benzyloxy)methyl]-2-bromobenzene synthesis:

  • Step 1: Benzylation of methyl-5-acetyl-2-hydroxybenzoate with benzyl chloride in the presence of a base and catalyst in a polar solvent to yield methyl 5-acetyl-2-(benzyloxy)benzoate.
  • Step 2: Bromination of the acetyl group to introduce the bromine atom using a suitable brominating agent and acid catalyst.
  • Step 3: Purification via solvent extraction, drying, and crystallization.

This method emphasizes high yield and purity, with yields often exceeding 75% and purity greater than 99% by HPLC.

Purification Techniques

Purification of 1-[(Benzyloxy)methyl]-2-bromobenzene typically involves:

  • Liquid-liquid extraction: Using solvents such as ethyl acetate and water to separate organic and aqueous phases.
  • Drying: Over anhydrous sodium sulfate or magnesium sulfate to remove residual water.
  • Distillation: Vacuum distillation or fractional distillation to remove solvents and isolate the product.
  • Crystallization: Using mixed solvents like ethyl acetate and methyl tert-butyl ether at controlled temperatures (e.g., cooling to 10°C) to obtain crystalline product with high purity.

Comparative Data Table of Preparation Parameters

Step Reagents/Conditions Yield (%) Notes
Benzylation Benzyl bromide, K2CO3, DMF, RT, 3 h ~100 Quantitative yield reported for analogs
Bromination NBS or Br2, FeBr3 catalyst, CHCl3, 25–60°C, 1–4 h 75–85 Regioselective ortho substitution
Purification Extraction, drying, vacuum distillation, crystallization >99 purity HPLC purity >99% achievable

Research Findings and Optimization Insights

  • Solvent Choice: Polar aprotic solvents like DMF facilitate efficient benzylation by stabilizing the phenolate ion and enhancing nucleophilicity.
  • Base Selection: Potassium carbonate is mild and effective, minimizing side reactions.
  • Bromination Control: Use of NBS with Lewis acid catalysts allows controlled bromination, reducing polybromination.
  • Temperature Control: Maintaining moderate temperatures avoids decomposition and side reactions.
  • Purity Enhancement: Sequential washing and crystallization steps improve final product purity, critical for pharmaceutical applications.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-[(Benzyloxy)methyl]-2-bromobenzene, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via bromination of 2-[(benzyloxy)methyl]benzene using brominating agents like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) or Fe catalysts. Optimization involves adjusting stoichiometry (e.g., 1.2 equiv. NBS), solvent polarity (CCl₄ for radical stability), and temperature (60–80°C). Purity is confirmed via GC-MS or HPLC .

Q. How does the benzyloxy group influence the reactivity of 1-[(Benzyloxy)methyl]-2-bromobenzene in nucleophilic substitution reactions?

  • Methodology : The benzyloxy group acts as an electron-donating substituent, directing electrophiles to the para position relative to itself. In SNAr reactions, the bromine at the ortho position becomes a leaving group. Reactivity can be probed using sodium methoxide (NaOMe) in DMF at 80°C, yielding 1-[(benzyloxy)methyl]-2-methoxybenzene. Kinetic studies (NMR monitoring) quantify activation barriers .

Q. What spectroscopic techniques are critical for characterizing 1-[(Benzyloxy)methyl]-2-bromobenzene?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₂ (benzyloxy methyl) and aromatic protons. Coupling constants (e.g., J = 8 Hz for adjacent aromatic protons) confirm substitution patterns.
  • HRMS : Validate molecular formula (C₁₄H₁₃BrO₂) with <2 ppm error.
  • X-ray crystallography : Resolve crystal packing and bond angles (e.g., C-Br bond length ~1.89 Å) .

Advanced Research Questions

Q. How can Pd-catalyzed cross-coupling reactions be applied to 1-[(Benzyloxy)methyl]-2-bromobenzene for functionalization?

  • Methodology : Use Suzuki-Miyaura coupling with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis. Conditions: 2 mol% Pd, K₂CO₃ base, DME/H₂O (3:1), 90°C, 12 h. Monitor via TLC (EtOAc/hexane). For challenging substrates, employ Buchwald-Hartwig amination with XPhos precatalyst .

Q. What strategies resolve contradictory data in product distributions from oxidation reactions of 1-[(Benzyloxy)methyl]-2-bromobenzene?

  • Methodology : Discrepancies in oxidation products (e.g., ketones vs. carboxylic acids) arise from solvent effects. Use DFT calculations (B3LYP/6-31G*) to model transition states. Experimental validation: Compare KMnO₄ (aqueous acidic conditions) vs. CrO₃ (anhydrous AcOH), analyzing products via ¹H NMR and IR (C=O stretch at ~1700 cm⁻¹) .

Q. How does the steric bulk of the benzyloxy group affect regioselectivity in C–H functionalization reactions?

  • Methodology : Perform directed ortho-metalation using LiTMP (2.5 equiv.) at −78°C in THF. Quench with electrophiles (e.g., D₂O for deuteration studies). Compare regioselectivity with analogs lacking the benzyloxy group (e.g., 2-bromotoluene) to isolate steric vs. electronic effects .

Q. What computational tools predict the reactivity of 1-[(Benzyloxy)methyl]-2-bromobenzene in multi-step syntheses?

  • Methodology : Employ Gaussian16 for Fukui indices (nucleophilic/electrophilic sites) and frontier molecular orbital analysis (HOMO-LUMO gaps). Validate with experimental substituent effects, such as Hammett σₚ values for aryl bromides .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-[(Benzyloxy)methyl]-2-bromobenzene

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